molecular formula C20H41NO4 B12677803 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 75006-55-2

13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B12677803
CAS No.: 75006-55-2
M. Wt: 359.5 g/mol
InChI Key: OQYMCCVEJUOMCX-UHFFFAOYSA-N
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Description

13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C20H41NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of decylamine with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bonds. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide multiple binding sites for cations, allowing for the formation of strong and stable complexes. This property is particularly useful in applications such as ion transport and separation .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but lacks the decyl group.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure.

    13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar structure with an octyl group instead of a decyl group.

Uniqueness

The presence of the decyl group in 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane provides unique hydrophobic properties, which can enhance its ability to interact with lipid membranes and improve its solubility in organic solvents. This makes it particularly useful in applications where such properties are advantageous .

Properties

CAS No.

75006-55-2

Molecular Formula

C20H41NO4

Molecular Weight

359.5 g/mol

IUPAC Name

13-decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C20H41NO4/c1-2-3-4-5-6-7-8-9-10-21-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h2-20H2,1H3

InChI Key

OQYMCCVEJUOMCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCOCCOCCOCCOCC1

Origin of Product

United States

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